![molecular formula C17H15N3O4S B249999 Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B249999.png)
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate, also known as MCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCB is a synthetic compound that is used in the pharmaceutical industry for the development of new drugs. In
作用機序
The mechanism of action of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has also been found to induce apoptosis, which is the process of programmed cell death.
Biochemical and Physiological Effects:
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in the growth and proliferation of cancer cells. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has also been found to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and antimicrobial properties.
実験室実験の利点と制限
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods of time. However, one limitation of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is that it is not very water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. One area of research is the development of new drugs based on Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. Researchers are also studying the potential use of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in combination with other drugs for the treatment of cancer. In addition, the mechanism of action of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is not fully understood, and further research is needed to elucidate its mode of action. Finally, researchers are studying the potential use of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to have antitumor, antimicrobial, and anti-inflammatory properties. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate, including the development of new drugs based on Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate and the study of its potential use in the treatment of other diseases.
合成法
The synthesis of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate involves the reaction of 4-carbamoylbenzoic acid with thionyl chloride to form 4-carbamoylbenzoyl chloride. This is then reacted with 4-aminobenzenesulfonamide to form the intermediate compound 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoic acid. Finally, methylation of the carboxylic acid group using methyl iodide leads to the formation of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate.
科学的研究の応用
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to have antitumor, antimicrobial, and anti-inflammatory properties. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. It has also been found to be effective against bacterial and fungal infections.
特性
分子式 |
C17H15N3O4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
methyl 4-[(4-carbamoylphenyl)carbamothioylcarbamoyl]benzoate |
InChI |
InChI=1S/C17H15N3O4S/c1-24-16(23)12-4-2-11(3-5-12)15(22)20-17(25)19-13-8-6-10(7-9-13)14(18)21/h2-9H,1H3,(H2,18,21)(H2,19,20,22,25) |
InChIキー |
FMPRUAJVOKUJPR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
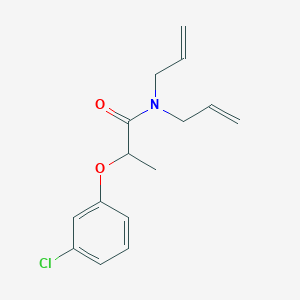
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
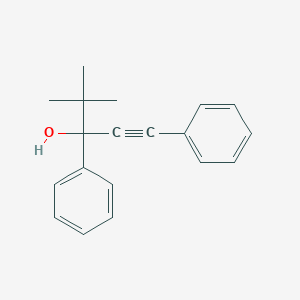
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
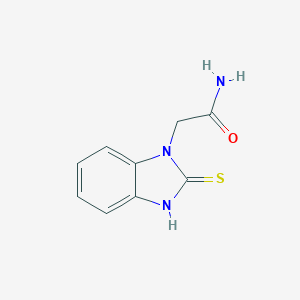
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
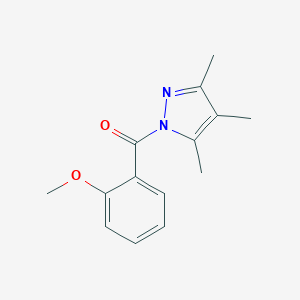
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
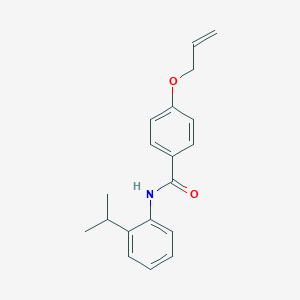
![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)